molecular formula C7H5Cl2NO B1585756 2-Chloro-6-methylpyridine-4-carbonyl chloride CAS No. 26413-58-1

2-Chloro-6-methylpyridine-4-carbonyl chloride

Cat. No. B1585756
CAS RN: 26413-58-1
M. Wt: 190.02 g/mol
InChI Key: YHKLLTUNTUJQSB-UHFFFAOYSA-N
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Description

“2-Chloro-6-methylpyridine-4-carbonyl chloride” is a chemical compound with the molecular formula C7H5Cl2NO . It is a colorless to light yellow liquid .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-methylpyridine-4-carbonyl chloride” can be represented by the SMILES string CC1=NC(Cl)=CC(=C1)C(Cl)=O . Its molecular weight is 190.02 .


Chemical Reactions Analysis

The specific chemical reactions involving “2-Chloro-6-methylpyridine-4-carbonyl chloride” are not detailed in the search results .


Physical And Chemical Properties Analysis

“2-Chloro-6-methylpyridine-4-carbonyl chloride” has a boiling point of 80-85 °C/3-4 mmHg and a density of 1.361 g/mL at 25 °C . Its refractive index is n20/D 1.5555 .

Scientific Research Applications

Catalysis and Synthesis

  • Formation of Ruthenium Nitrosyl Complexes : Research shows the carbonyl ligands in ruthenium compounds can be replaced by NO and Cl ligands in certain conditions, which is significant for the development of catalysts used in industrial processes involving nitrosyl complexes (Homanen, Haukka, Ahlgrén, & Pakkanen, 1997).
  • Electrocatalytic Reduction of CO2 : Studies have demonstrated the potential of certain complexes in the electrocatalytic reduction of carbon dioxide to formate and other products, showcasing the role of these compounds in facilitating reactions relevant to environmental sustainability and energy conversion (Nichols, Chatterjee, Sabat, & Machan, 2018).

Material Science

  • Photophysical Properties and Redox Behavior : The synthesis and characterization of complexes with functionalized 2,2‘-bipyridines indicate their application in understanding the photophysical properties and redox behavior of materials that could be crucial for the development of photovoltaic devices and sensors (Neve, Crispini, Sebastiano Campagna, & Serroni, 1999).

Electrochemistry

  • Electrocatalytic Synthesis of Hydrogen Peroxide : The development of mesoporous nitrogen-doped carbon from specific ionic liquids shows promise in the electrocatalytic synthesis of hydrogen peroxide, a key area in clean energy and sustainable chemical synthesis (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Organic Synthesis

  • Synthesis of Antitumor Compounds : Research into the synthesis of specific pyridopyrimidine derivatives highlights the role of intermediates like 2-Chloro-6-methylpyridine-4-carbonyl chloride in the development of potential antitumor agents, underscoring the importance of these compounds in medical chemistry (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Safety And Hazards

This chemical is considered hazardous and has been classified as Eye Dam. 1 and Skin Corr. 1B . It has a flash point of > 110 °C . The safety statements for handling this chemical include S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection) .

Future Directions

The future directions for “2-Chloro-6-methylpyridine-4-carbonyl chloride” are not specified in the search results .

properties

IUPAC Name

2-chloro-6-methylpyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKLLTUNTUJQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381952
Record name 2-Chloro-6-methylpyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylpyridine-4-carbonyl chloride

CAS RN

26413-58-1
Record name 2-Chloro-6-methylpyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylpyridine-4-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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